molecular formula C16H14N4O5S2 B2851424 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920171-54-6

2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2851424
CAS No.: 920171-54-6
M. Wt: 406.43
InChI Key: UUVKKYLJDDCHJR-UHFFFAOYSA-N
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Description

2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic organic compound supplied for non-human research applications. With the molecular formula C16H14N4O5S2 and a molecular weight of 406.4 g/mol , this complex molecule is characterized by a pyridazine core linked to a 2-nitrobenzenesulfonamide group via an ethoxyethyl chain and a thiophene ring . The integration of both a five-membered thiophene heterocycle and a six-membered pyridazine ring places this compound in a class of structures with significant research interest. Five-membered heterocycles like thiophene are crucial in modern drug design, as their physicochemical properties can profoundly influence a molecule's biological activity, spectrum, potency, and pharmacokinetic profile . Specifically, sulfonamide derivatives are a well-investigated class known for diverse biological activities, serving as key components in various therapeutic agents . The presence of the nitro group (NO2) further adds to the compound's research value. Nitroheterocycles are an important class in modern chemotherapy, often acting as prodrugs that require enzymatic reduction for activation, a mechanism of action seen in several anti-infective agents . This makes compounds with nitro-aromatic systems valuable for investigating new mechanisms of action, particularly in the development of agents against resistant bacterial strains . This product is intended for use by qualified researchers in fields such as medicinal chemistry and biochemistry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c21-20(22)13-4-1-2-6-15(13)27(23,24)17-9-10-25-16-8-7-12(18-19-16)14-5-3-11-26-14/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKKYLJDDCHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS Number: 920244-55-9) is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₆H₁₄N₄O₅S₂
  • Molecular Weight : 406.4 g/mol
  • Structure : The compound features a nitro group and a pyridazine moiety linked through an ether bond to a thiophene ring, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • Similar sulfonamide derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, leading to potential applications in treating conditions like glaucoma and Alzheimer's disease .
  • Antiviral Properties :
    • Compounds with similar structures have demonstrated antiviral activities by inhibiting viral replication mechanisms. For instance, heterocycles containing thiophene and pyridazine rings have been explored for their efficacy against various viral strains .
  • Anticancer Activity :
    • Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityModel UsedKey Findings
Wu et al., 1999 Endothelin receptor-A inhibitionIsolated rat heart modelAttenuated pulmonary vascular hypertension
Schwartz et al., 1995 Carbonic anhydrase inhibitionIn vitro assaysPotential use in heart failure treatment
MDPI Overview Antiviral activityMT-4 cellsEnhanced reverse transcriptase inhibition
ACS Omega Anticancer activityVarious cancer cell linesInduced apoptosis through signaling modulation

Case Studies

  • Cardiovascular Effects :
    A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings suggested that these compounds could significantly influence cardiovascular dynamics, potentially offering therapeutic benefits for heart-related conditions .
  • Antiviral Efficacy :
    Another investigation focused on the antiviral properties of related compounds, demonstrating that modifications in the molecular structure could enhance their efficacy against specific viral targets. The study highlighted the importance of structural optimization in developing effective antiviral agents .
  • Cancer Research :
    Recent studies have explored the anticancer potential of sulfonamide derivatives, revealing that they can inhibit tumor growth and induce cell death in various cancer types. The mechanisms involved include the activation of apoptotic pathways and inhibition of cell cycle progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various Gram-positive bacteria, including:

PathogenMinimum Inhibitory Concentration (MIC)Reference Drug
Staphylococcus aureus0.012 μg/mLAmpicillin
Streptococcus pneumoniae0.03 μg/mLStreptomycin

The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning this compound as a promising candidate for antibiotic development .

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound, showing that it may inhibit the proliferation of certain cancer cell lines. Notably, derivatives of this compound demonstrated potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • Antibacterial Studies : A study highlighted that derivatives exhibited MICs ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs .
  • Anticancer Activity Case Study : In a case study involving synthesized derivatives, some compounds showed significant anticancer activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Mechanistic Studies : Research has delved into understanding how this compound interacts at the molecular level with bacterial and cancerous cells, paving the way for future drug development .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridazine-thiophene system contrasts with Rotigotine’s tetrahydronaphthalen-1-ol core, suggesting divergent biological targets. Pyridazine’s dual nitrogen atoms may enhance dipole interactions compared to Rotigotine’s single amine .

Sulfonamide Derivatives

Sulfonamides are well-documented in medicinal chemistry. For example:

  • Sulfadiazine : A classic antibiotic with a pyrimidine ring. Replacing pyrimidine with pyridazine (as in the target compound) could modulate antibacterial activity or solubility due to altered nitrogen spacing .
  • Celecoxib : A cyclooxygenase-2 inhibitor with a sulfonamide and pyrazole ring. The target compound’s nitro group may confer distinct electronic effects compared to Celecoxib’s trifluoromethyl group.

Heterocyclic Systems

  • Thiophene vs. The target compound’s thiophene likely enhances membrane permeability .
  • Pyridazine vs.

Research Implications and Hypotheses

While direct pharmacological data for the target compound are absent in the evidence, structural parallels suggest plausible applications:

  • Kinase Inhibition : Pyridazine derivatives often target ATP-binding pockets in kinases. The nitro group could stabilize interactions with catalytic lysine residues.
  • Antimicrobial Activity : Sulfonamide-nitro combinations are seen in antibiotics like sulfamethoxazole. Synergistic effects with the thiophene moiety merit investigation.
  • Material Science : The conjugated thiophene-pyridazine system may exhibit luminescent or semiconducting properties.

Q & A

Q. Q1. What are the critical considerations for designing a multi-step synthesis protocol for this compound?

Answer: The synthesis involves sequential coupling of the pyridazine-thiophene core with the sulfonamide-ethyloxy linker. Key steps include:

  • Nucleophilic substitution for attaching the ethyloxy group to pyridazin-3-ol derivatives under reflux conditions (e.g., THF at 80°C) .
  • Sulfonylation using 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Optimization Tips:

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
  • Monitor intermediates with TLC (Rf values: 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. How can structural ambiguities in the final product be resolved?

Answer: Combine spectroscopic and computational methods:

  • NMR Analysis:
    • 1H NMR to confirm ethyloxy linker integration (δ 3.8–4.2 ppm for -OCH2CH2-) .
    • 13C NMR to verify sulfonamide carbonyl resonance (δ 165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H]+ (calculated m/z: 447.08) .
  • X-ray Crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the nitro group .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be systematically addressed?

Answer: Contradictions often arise from pharmacokinetic factors:

Solubility Testing: Measure logP values (e.g., using shake-flask method) to assess lipid membrane penetration. The nitro group may reduce solubility (predicted logP: 2.8) .

Metabolic Stability: Incubate with liver microsomes to identify degradation products (e.g., nitro reduction to amine) .

Formulation Strategies: Use cyclodextrin complexes or PEGylation to enhance bioavailability .

Q. Q4. What computational methods are suitable for predicting binding interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The nitro group may form π-stacking with aromatic residues .
  • DFT Calculations: Analyze electrostatic potential maps to predict reactive sites (e.g., nitro group’s electron-deficient character) .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational changes .

Q. Q5. How can structure-activity relationship (SAR) studies be optimized for this compound?

Answer: Focus on modular substitutions:

  • Pyridazine Core: Replace thiophene with furan or pyrrole to modulate electron density .
  • Sulfonamide Linker: Test ethyl vs. propyl chains to balance flexibility and steric hindrance .
  • Nitro Group: Substitute with cyano or trifluoromethyl to compare electronic effects .

Q. Q6. What analytical methods validate stability under physiological conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in HCl (0.1 M) or NaOH (0.1 M) at 37°C for 24 hours; monitor via LC-MS .
    • Photooxidation: Expose to UV light (254 nm) for 48 hours; check nitro group reduction .
  • Thermal Stability: TGA/DSC to determine decomposition temperature (>200°C recommended) .

Q. Q7. How can enzyme inhibition mechanisms be experimentally distinguished (e.g., competitive vs. non-competitive)?

Answer:

  • Lineweaver-Burk Plots: Vary substrate concentration with fixed inhibitor doses. A parallel line shift indicates uncompetitive inhibition .
  • IC50 Shift Assays: Compare IC50 values with/without pre-incubation; time-dependent shifts suggest covalent binding .

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